

A Comparative Guide to FAP Inhibitors in Clinical Development

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Compound of Interest

Compound Name: CMX-8933

Cat. No.: B15615582

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Fibroblast Activation Protein (FAP) has emerged as a compelling pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers and its limited presence in healthy adult tissues.^{[1][2][3][4]} This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapies. This guide provides a comparative analysis of prominent FAP inhibitors currently in clinical trials, with a focus on OncoFAP, FAP-2286, and FAPI-46. As of the latest available information, specific preclinical and clinical data for **CMX-8933** is not publicly accessible, limiting a direct comparison.

Performance Comparison of FAP Inhibitors

The development of FAP inhibitors has largely focused on their use as radiopharmaceuticals, where a FAP-targeting molecule is linked to a chelator for radiolabeling with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) isotopes.^{[2][5]} Key performance indicators for these agents include binding affinity, tumor uptake and retention, and biodistribution.

Quantitative Data Summary

The following tables summarize the available quantitative data for leading FAP inhibitors.

Table 1: Binding Affinity and In Vitro Inhibition

Compound	Class	Target	Binding Affinity (Kd)	Protease Inhibition (IC50)	Cell-Based Inhibition (IC50)	Source
OncoFAP	Small Molecule	Human FAP	0.68 nM	-	-	[6]
FAP-2286	Peptide Macrocycle	Human FAP	1.1 nM	3.2 nM	2.7 nM	[7][8]
FAPI-46	Quinoline-based Small Molecule	Human FAP	0.04 nM	1.2 nM	1.3 nM	[7][8]
FAPI-04	Small Molecule Derivative	Human FAP	1.02 nM	32 nM	-	[6][9]

Table 2: Preclinical Tumor Uptake (% Injected Dose per Gram - %ID/g)

Compound (Radionuclide)	Tumor Model	1 hour p.i.	24 hours p.i.	72 hours p.i.	Source
[68Ga]Ga-FAP-2286	HEK-FAP xenograft	10.6	-	-	[7][8]
[68Ga]Ga-FAPI-46	HEK-FAP xenograft	10.1	-	-	[7][8]
[177Lu]Lu-FAP-2286	HEK-FAP xenograft	-	15.8	16.4	[7][8]
[177Lu]Lu-FAPI-46	HEK-FAP xenograft	-	3.8	1.6	[7][8]
[18F]F-Glc-FAPI	HT-1080hFAP xenograft	4.6	-	-	[9]
[68Ga]Ga-FAPI-04	HT-1080hFAP xenograft	2.1	-	-	[9]

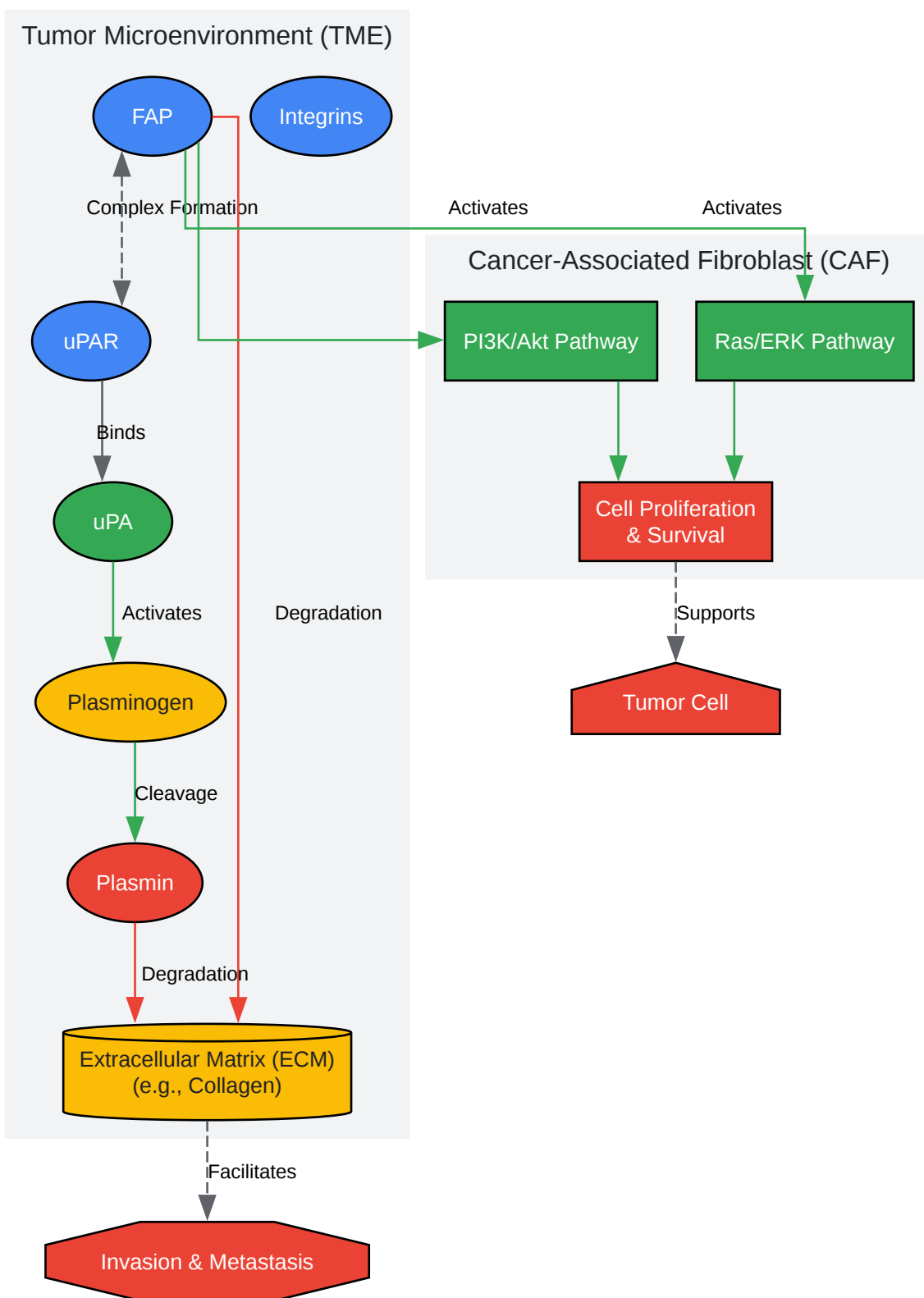
Table 3: Clinical Trial Data - Tumor Uptake (SUVmax)

Compound	Cancer Type	Mean SUVpeak / SUVmax	Key Findings	Clinical Trial	Source
[68Ga]Ga-FAPI-46	Genitourinary Cancers	6.8	Similar accuracy to 18F-FDG PET for tumor detection.	NCT0516005 1	[10][11]
Sarcoma	13.2	High tumor uptake.	NCT0516005 1	[11]	
Pancreatic Cancer	-	Accurately differentiated malignant from benign lesions.	-	[12]	
[177Lu]Lu-FAP-2286	Advanced Solid Tumors	-	Manageable safety profile and preliminary antitumor activity.	LuMIERE (NCT049396 10)	[13][14][15]
Advanced Lung Cancer	-	Partial metabolic response in 44% of patients.	-	[16]	
[68Ga]Ga-OncoFAP	Advanced Solid Cancers	-	Favorable radiochemical properties and avid tumor uptake.	FAPrimo	

Signaling Pathways and Mechanism of Action

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[17] Its expression on CAFs plays a crucial role in remodeling the extracellular matrix (ECM), which facilitates tumor invasion and metastasis.[1][18] FAP is also implicated in modulating intracellular signaling pathways that promote cell proliferation and survival, including the PI3K/Akt and Ras-ERK pathways.[19][20]

Furthermore, FAP can form complexes with other cell-surface proteins, such as urokinase-type plasminogen activator (uPA) receptor (uPAR).[21] The uPA/uPAR system is a key player in cancer progression, as uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM components.[1][5][18] By influencing the uPA/uPAR system, FAP can contribute to a pro-invasive tumor microenvironment.



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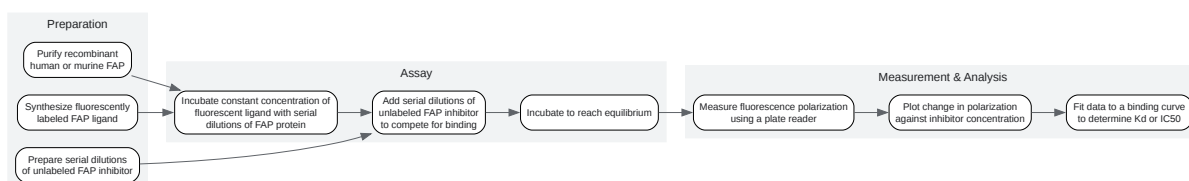
FAP Signaling and its Role in the Tumor Microenvironment.

Experimental Protocols

Detailed experimental protocols are often proprietary or vary between research groups. However, the following sections describe generalized methodologies for key experiments cited in the comparison of FAP inhibitors.

Determination of Binding Affinity (Fluorescence Polarization Assay)

This method is commonly used to measure the binding affinity between a FAP inhibitor and the FAP protein.



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Workflow for Determining FAP Inhibitor Binding Affinity.

In Vivo Biodistribution Studies

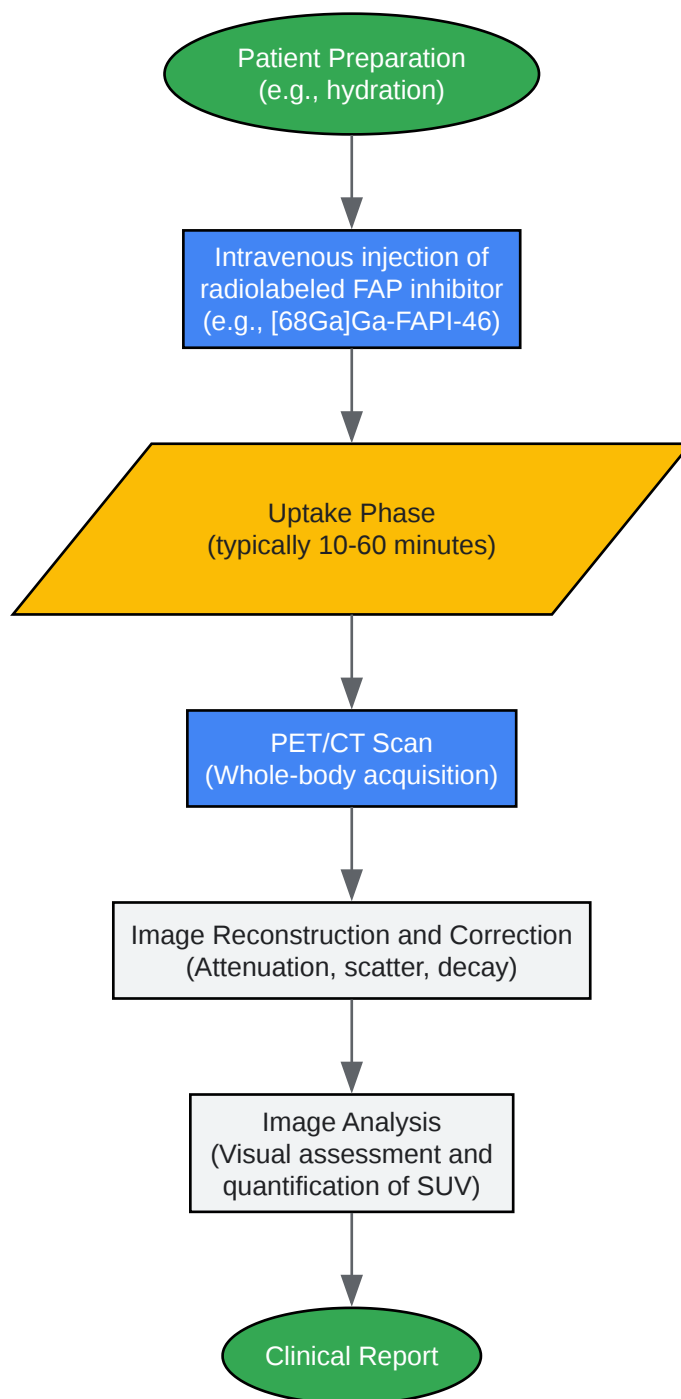
These studies are crucial for evaluating the tumor-targeting capabilities and off-target accumulation of radiolabeled FAP inhibitors in animal models.

- Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells engineered to express FAP (e.g., HEK-FAP or HT-1080-FAP xenografts).^{[7][8]}

- Radiolabeling: The FAP inhibitor is radiolabeled with an appropriate isotope (e.g., ^{68}Ga for PET imaging, ^{177}Lu for therapy and SPECT imaging).
- Administration: A known amount of the radiolabeled compound is injected intravenously into the tumor-bearing mice.
- Time-Point Sacrifice: At various time points post-injection (p.i.), such as 1, 4, 24, and 72 hours, cohorts of mice are euthanized.[7][8]
- Organ Harvesting and Counting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
- Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor at each time point. This allows for the assessment of tumor uptake, retention, and clearance from normal tissues.

PET/CT Imaging Protocol in Patients

Clinical studies utilize Positron Emission Tomography/Computed Tomography (PET/CT) to visualize the biodistribution and tumor uptake of radiolabeled FAP inhibitors in cancer patients.



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Generalized Patient Workflow for FAP-Inhibitor PET/CT Imaging.

Conclusion

The field of FAP inhibitors is rapidly evolving, with several promising candidates demonstrating high tumor uptake and favorable safety profiles in clinical trials. OncoFAP, FAP-2286, and

FAP-46 are at the forefront of this research, each with distinct characteristics in terms of molecular structure, binding kinetics, and in vivo performance. While FAP-46 shows very high binding affinity, FAP-2286 exhibits superior tumor retention at later time points in preclinical models, a crucial factor for therapeutic efficacy.[7][8] OncoFAP also demonstrates excellent tumor-targeting capabilities.[22] The choice of a specific FAP inhibitor will likely depend on the intended application, whether for rapid diagnostic imaging or for delivering a sustained therapeutic radiation dose. The lack of public data on **CMX-8933** prevents its inclusion in this direct comparison, and further information is awaited to understand its position within the competitive landscape of FAP inhibitors.

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